molecular formula C14H17NO4 B078124 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate CAS No. 14669-15-9

1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate

Cat. No. B078124
CAS RN: 14669-15-9
M. Wt: 263.29 g/mol
InChI Key: USSSRTPJQOMRMA-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate, also known as BPPC, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BPPC is a carbamate derivative that exhibits a unique chemical structure, making it a promising candidate for the development of novel drugs.

Mechanism Of Action

The mechanism of action of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in regulating gene expression. Inflammation research has shown that 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate inhibits the production of pro-inflammatory cytokines by blocking the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of inflammatory genes.

Biochemical And Physiological Effects

1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes that play a role in programmed cell death. In inflammation research, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the survival and growth of neurons.

Advantages And Limitations For Lab Experiments

1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for use in lab experiments. It exhibits high solubility in water and is stable under a wide range of pH conditions. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are also some limitations to using 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate in lab experiments. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate can exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate. One area of interest is the development of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate analogs with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, further research is needed to fully understand the mechanism of action of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate and its potential therapeutic applications in various fields of medicine. Finally, studies investigating the safety and toxicity of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate in vivo are needed to determine its potential as a drug candidate.
Conclusion:
In conclusion, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate is a carbamate derivative that exhibits a unique chemical structure and potential therapeutic applications in various fields of medicine. The synthesis of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction between 1-benzyloxy-3-chloro-2-propanol and propargyl carbamate, and it has been studied for its potential anti-tumor and anti-inflammatory activity, as well as its potential use in treating neurological disorders. While 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has several advantages for use in lab experiments, there are also some limitations to its use. Future research on 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate should focus on developing analogs with improved pharmacokinetic properties, further understanding its mechanism of action, and investigating its safety and toxicity in vivo.

Synthesis Methods

The synthesis of 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate involves the reaction between 1-benzyloxy-3-chloro-2-propanol and propargyl carbamate. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate.

Scientific Research Applications

1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been shown to exhibit anti-tumor activity by inducing apoptosis in cancer cells. Inflammation research has also shown that 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

14669-15-9

Product Name

1-Benzyloxy-3-(2-propynyloxy)-2-propanol carbamate

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

(1-phenylmethoxy-3-prop-2-ynoxypropan-2-yl) carbamate

InChI

InChI=1S/C14H17NO4/c1-2-8-17-10-13(19-14(15)16)11-18-9-12-6-4-3-5-7-12/h1,3-7,13H,8-11H2,(H2,15,16)

InChI Key

USSSRTPJQOMRMA-UHFFFAOYSA-N

SMILES

C#CCOCC(COCC1=CC=CC=C1)OC(=O)N

Canonical SMILES

C#CCOCC(COCC1=CC=CC=C1)OC(=O)N

synonyms

Carbamic acid 2-(benzyloxy)-1-(2-propynyloxymethyl)ethyl ester

Origin of Product

United States

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